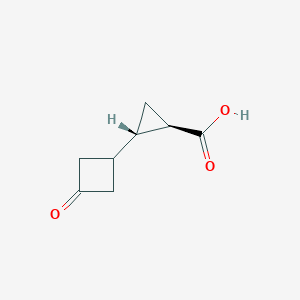![molecular formula C18H20N2O4S B2914730 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde CAS No. 1252343-45-5](/img/structure/B2914730.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde, also known as MPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSB is a benzaldehyde derivative that contains a piperazine and sulfonyl group, making it a versatile compound that can be used in a range of applications, including medicinal chemistry, drug discovery, and materials science.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Another application lies in the field of crystal structure analysis, as demonstrated by K. Kumara et al. (2017). They synthesized novel compounds related to 4-methoxyphenylpiperazine derivatives and conducted single crystal X-ray diffraction studies. This research not only aids in understanding the structural characteristics of such compounds but also provides insights into their potential chemical reactivity and interactions (Kumara et al., 2017).
Sulfomethylation of Piperazine Derivatives
J. van Westrenen and A. Sherry (1992) explored the sulfomethylation of piperazine and other macrocycles, demonstrating a method to introduce functional groups into these structures. This technique opens up new avenues for the development of chelating agents and other specialized molecules with applications in bioconjugation and imaging (van Westrenen & Sherry, 1992).
Antidepressant and Receptor Antagonist Research
Research on piperazine derivatives also extends into pharmacology, where compounds have been evaluated for their potential as antidepressants and receptor antagonists. For instance, Juhee Yoon et al. (2008) prepared derivatives assessed as 5-HT7 receptor antagonists, demonstrating significant activity and selectivity over other serotonin receptors, which could be pivotal in developing new therapeutic agents (Yoon et al., 2008).
Chemical Synthesis and Reactivity
Moreover, the chemical reactivity and synthetic utility of 4-methoxyphenylpiperazine derivatives were highlighted in a study by Jiasheng Guo et al. (2006), where an efficient synthesis of a potent PPARpan agonist was described. This work showcases the application of these derivatives in synthesizing complex molecules with significant biological activities (Guo et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-8-6-16(7-9-17)19-10-12-20(13-11-19)25(22,23)18-5-3-2-4-15(18)14-21/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCJSMMGGILNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B2914648.png)
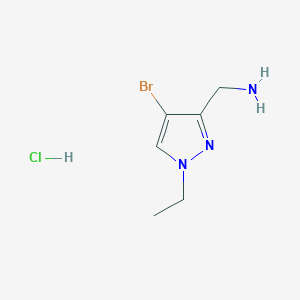
![Methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2914650.png)
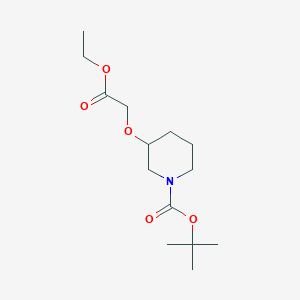
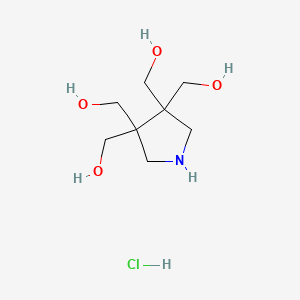
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2914656.png)
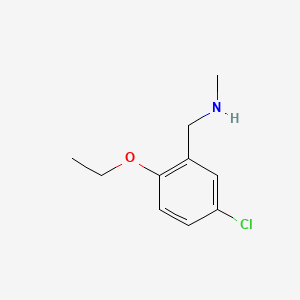

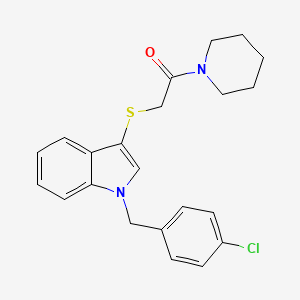


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide](/img/structure/B2914666.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)
